Sodium 4-chlorobutane-1-sulfinate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

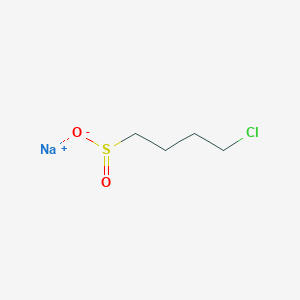

Sodium 4-chlorobutane-1-sulfinate is an organosulfur compound with the molecular formula C₄H₈ClNaO₂S. It is a sodium salt of 4-chlorobutane-1-sulfinic acid and is used in various chemical reactions and industrial applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: Sodium 4-chlorobutane-1-sulfinate can be synthesized through several methods. One common approach involves the reaction of 4-chlorobutane-1-sulfonyl chloride with sodium sulfite under controlled conditions. The reaction typically requires a solvent such as water or an alcohol and is carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified through crystallization or recrystallization techniques.

Chemical Reactions Analysis

Types of Reactions: Sodium 4-chlorobutane-1-sulfinate undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form sulfonic acids.

Reduction: It can be reduced to form sulfides.

Substitution: It can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride are often used.

Substitution: Nucleophiles like sodium methoxide or potassium cyanide are commonly employed.

Major Products Formed:

Oxidation: Sulfonic acids.

Reduction: Sulfides.

Substitution: Various substituted butane derivatives.

Scientific Research Applications

Sodium 4-chlorobutane-1-sulfinate has a wide range of applications in scientific research:

Chemistry: It is used as a building block for synthesizing more complex organosulfur compounds.

Biology: It is employed in the study of enzyme mechanisms and protein modifications.

Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism by which sodium 4-chlorobutane-1-sulfinate exerts its effects involves its ability to act as a nucleophile or electrophile in chemical reactions. It can form covalent bonds with other molecules, leading to the formation of new compounds. The molecular targets and pathways involved depend on the specific reaction and conditions used.

Comparison with Similar Compounds

- Sodium 4-bromobutane-1-sulfinate

- Sodium 4-iodobutane-1-sulfinate

- Sodium 4-fluorobutane-1-sulfinate

Comparison: Sodium 4-chlorobutane-1-sulfinate is unique due to its specific reactivity profile. Compared to its bromine, iodine, and fluorine analogs, it offers a balance of reactivity and stability, making it suitable for a wide range of applications. The chlorine atom provides moderate leaving group ability, which is advantageous in substitution reactions.

Biological Activity

Sodium 4-chlorobutane-1-sulfinate (NaClC4H8O3S) is an organosulfur compound that has garnered attention for its diverse biological activities. This article delves into its synthesis, biological mechanisms, and applications in various fields, including medicinal chemistry and biochemistry.

This compound is characterized by the presence of a sulfonate group (-SO3Na) attached to a chlorobutane backbone. The compound is synthesized through the reaction of 4-chlorobutane with sodium bisulfite under controlled conditions, typically involving heating and refluxing in an aqueous medium. This process yields this compound with a high degree of purity suitable for biological applications.

The biological activity of this compound can be attributed to several mechanisms:

- Nucleophilic Substitution Reactions : The sulfonate group acts as a leaving group in nucleophilic substitution reactions, allowing the compound to modify biomolecules, including proteins and nucleic acids. This property is vital in biochemical studies where modification of target molecules is required .

- Antioxidant Activity : Recent studies have indicated that sodium sulfinates, including this compound, exhibit antioxidant properties. These compounds can scavenge free radicals, thereby protecting cells from oxidative stress .

- Antimicrobial Properties : this compound has shown potential antimicrobial activity against various pathogens. Its ability to disrupt microbial cell membranes contributes to its effectiveness as an antimicrobial agent .

Antioxidant Activity

A study published in Frontiers in Chemistry highlighted the antioxidant potential of sodium sulfinates. The research demonstrated that these compounds could reduce oxidative damage in cellular models, suggesting their utility in therapeutic applications aimed at combating oxidative stress-related diseases .

Antimicrobial Efficacy

In a comparative study assessing the antimicrobial effects of various sulfinates, this compound exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria. The mechanism was primarily attributed to its ability to penetrate bacterial membranes and disrupt cellular functions, leading to cell lysis .

Applications in Medicinal Chemistry

This compound is increasingly being explored for its potential applications in drug development:

- Drug Design : Its electrophilic nature makes it a suitable candidate for designing prodrugs that can be activated within biological systems. This property is particularly useful in developing targeted therapies for cancer treatment .

- Bioconjugation : The compound can be utilized for bioconjugation processes, where it modifies biomolecules to enhance their stability and efficacy. This application is critical in developing antibody-drug conjugates (ADCs) for cancer therapy .

Comparative Analysis with Similar Compounds

The following table summarizes the properties and biological activities of this compound compared to related sulfonates:

| Compound | Structure | Antioxidant Activity | Antimicrobial Activity | Applications |

|---|---|---|---|---|

| This compound | Structure | Moderate | High | Drug design, bioconjugation |

| Sodium 4-Bromobutane-1-Sulfinate | Structure | Low | Moderate | Organic synthesis |

| Sodium 4-Iodobutane-1-Sulfinate | Structure | Low | High | Biochemical studies |

Properties

Molecular Formula |

C4H8ClNaO2S |

|---|---|

Molecular Weight |

178.61 g/mol |

IUPAC Name |

sodium;4-chlorobutane-1-sulfinate |

InChI |

InChI=1S/C4H9ClO2S.Na/c5-3-1-2-4-8(6)7;/h1-4H2,(H,6,7);/q;+1/p-1 |

InChI Key |

SWVOGNWVHHPFLO-UHFFFAOYSA-M |

Canonical SMILES |

C(CCCl)CS(=O)[O-].[Na+] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.